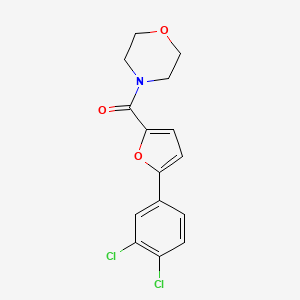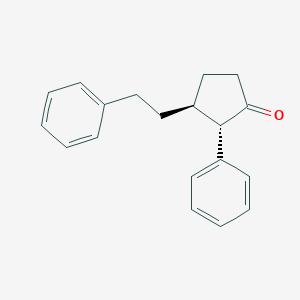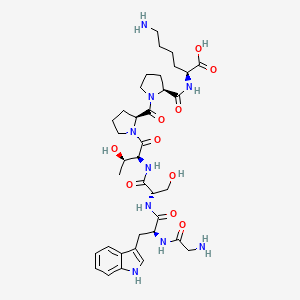![molecular formula C18H19N3O B14224965 N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide CAS No. 590383-93-0](/img/structure/B14224965.png)
N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide typically involves the reaction of phenylaziridine with an appropriate imine precursor. One common method includes the use of N-pyridinium aziridines as latent dual electrophiles. The reaction sequence involves bromide-promoted ring opening to generate β-halopyridinium amines, followed by selective nickel-catalyzed cross-coupling with organozinc nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromides for ring opening, nickel catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include β-functionalized phenethylaminopyridinium salts, free primary amines, alkylated amines, and various heterocycles .
Scientific Research Applications
N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product derivatives.
Medicine: Investigated for its potential use in developing therapeutics for central nervous system disorders and as opioid receptor drugs.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide involves its reactivity as an electrophile. The aziridine ring can undergo ring-opening reactions, which are crucial for its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Pyridinium Aziridines: These compounds share the aziridine ring and are used in similar synthetic applications.
Phenethylamines: Structurally related compounds that are widely represented in biologically active molecules.
Properties
CAS No. |
590383-93-0 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-phenyl-3-(2-phenylaziridin-1-yl)iminobutanamide |
InChI |
InChI=1S/C18H19N3O/c1-14(12-18(22)19-16-10-6-3-7-11-16)20-21-13-17(21)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,22) |
InChI Key |
RWPLUJVGBMYAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1CC1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
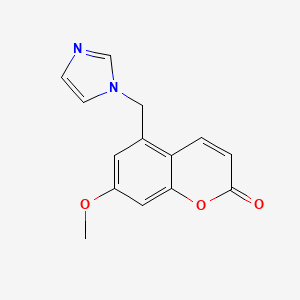
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
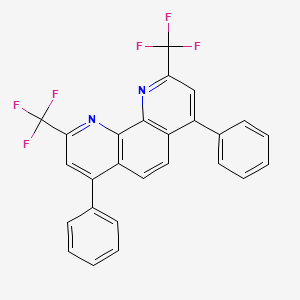

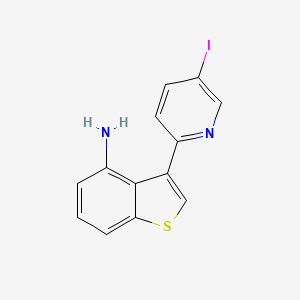
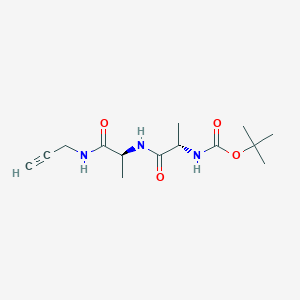
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
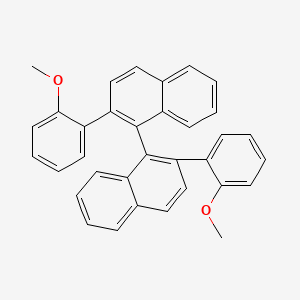
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
